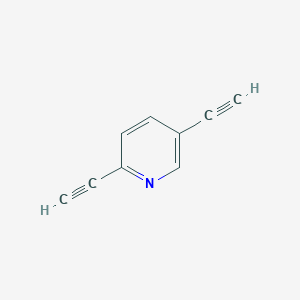

2,5-Diethynylpyridine

概要

説明

2,5-Diethynylpyridine is an organic compound with the molecular formula C9H5N. It is a derivative of pyridine, where two hydrogen atoms at the 2 and 5 positions are replaced by ethynyl groups.

準備方法

Synthetic Routes and Reaction Conditions

2,5-Diethynylpyridine can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling reaction of 2,5-diiodopyridine with trimethylsilylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in a solvent mixture of isopropylamine and tetrahydrofuran. The reaction mixture is cooled with an ice bath and conducted under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

化学反応の分析

Types of Reactions

2,5-Diethynylpyridine undergoes various chemical reactions, including:

Hydroboration: Reaction with dimesitylborane to form tris-hydroboration products.

Hydrosilylation: Addition of hydrosilanes to the ethynyl groups.

Cross-Coupling Reactions: Palladium-catalyzed coupling reactions with various aryl halides.

Common Reagents and Conditions

Hydroboration: Dimesitylborane in the presence of a suitable solvent.

Hydrosilylation: Hydrosilanes with a rhodium catalyst.

Cross-Coupling: Palladium catalysts (e.g., PdCl2(PPh3)2) and copper co-catalysts (e.g., CuI) in solvents like tetrahydrofuran and isopropylamine.

Major Products

Hydroboration: Tris-hydroboration products with boron-containing groups.

Hydrosilylation: Silylated pyridine derivatives.

Cross-Coupling: Various substituted pyridine derivatives depending on the aryl halides used.

科学的研究の応用

Molecular Electronics

Ferrocene-Based Molecular Diodes

One of the prominent applications of 2,5-diethynylpyridine is as a bridging unit in ferrocene-based molecular diodes. A computational study highlighted its utility in constructing a molecular diode that operates through an electron-hopping mechanism. This study utilized density functional theory (DFT) to investigate the electronic and optical properties of the diode, demonstrating how DEPy facilitates electron transfer between ferrocene units . The findings indicated that DEPy could be pivotal in designing new electronic materials, enhancing our understanding of molecular electronics.

Key Insights:

- DEPy serves as a chemical bridge in ferrocene-based devices.

- It enables reversible switching between different states, crucial for electronic applications .

- The computational approaches employed provide a framework for future experimental validations.

Polymer Chemistry

Synthesis of π-Conjugated Polymers

DEPy has been effectively utilized in the synthesis of π-conjugated polymers via click chemistry. A study reported the copolymerization of DEPy with aromatic diynes to create linear poly(triazoles). The reaction conditions were optimized using copper catalysis, resulting in high yields and molecular weights up to 327 kDa . This method not only highlights DEPy's role as a monomer but also emphasizes its potential in developing new materials with tailored electronic properties.

Table 1: Copolymerization Results of DEPy

| Copolymer | Molar Ratio | Mn (kDa) | PDI |

|---|---|---|---|

| P1 | 1:1 | ~25 | 1.9 |

| P2 | 1:1 | ~327 | 1.21 |

| P3 | 1:1 | ~8 | 1.61 |

Anion Recognition Studies

Halogen Bonding and Anion Selectivity

In addition to its applications in electronics and polymer synthesis, DEPy has been explored for its anion recognition capabilities. Research has demonstrated that compounds incorporating DEPy can selectively bind anions through halogen bonding interactions. For instance, studies using NMR titration experiments revealed significant association constants for halide anions, indicating strong binding affinities . This property is particularly useful in developing sensors and receptors for detecting specific anions in competitive environments.

Key Findings:

- DEPy-based receptors exhibit high selectivity for halide ions.

- The binding constants suggest potential applications in environmental monitoring and analytical chemistry.

作用機序

The mechanism of action of 2,5-Diethynylpyridine in its applications involves its ability to participate in π-conjugation and electron transfer processes. In molecular electronics, it serves as a bridge for electron transfer between ferrocene units, enhancing electronic communication within the molecular framework . The ethynyl groups provide sites for further functionalization, allowing the compound to be incorporated into larger molecular structures.

類似化合物との比較

Similar Compounds

2,6-Diethynylpyridine: Similar structure but with ethynyl groups at the 2 and 6 positions.

2,5-Diiodopyridine: Precursor used in the synthesis of 2,5-Diethynylpyridine.

2,5-Bis(trimethylsilylethynyl)pyridine: A derivative with trimethylsilyl groups protecting the ethynyl groups.

Uniqueness

This compound is unique due to its specific positioning of ethynyl groups, which allows for distinct electronic properties and reactivity compared to its isomers and derivatives. Its ability to form π-conjugated systems and participate in electron transfer processes makes it valuable in the field of molecular electronics and materials science .

生物活性

2,5-Diethynylpyridine (DEP) is a synthetic compound with notable potential in various biological applications. Its structure, characterized by two ethynyl groups attached to a pyridine ring, allows for unique interactions with biological systems. This article reviews the biological activity of DEP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₅N

- Molecular Weight : 133.14 g/mol

- CAS Number : 15393920

DEP exhibits biological activity primarily through its interactions with cellular targets. Research indicates that DEP may influence several pathways:

- Anticancer Activity : DEP has shown promise in inhibiting cancer cell proliferation. It interacts with key molecular targets involved in cancer progression, potentially inducing apoptosis in malignant cells.

- Antimicrobial Properties : Preliminary studies suggest that DEP possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : There is emerging evidence that DEP may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Anticancer Activity

A study published in Nature Communications highlighted the ability of small molecules like DEP to stabilize G-quadruplex structures in DNA, which are implicated in regulating oncogene expression such as c-MYC. This stabilization can lead to decreased expression of oncogenes and subsequent inhibition of tumor growth .

Antimicrobial Properties

Research conducted on the antimicrobial efficacy of various pyridine derivatives, including DEP, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Neuroprotective Effects

In vitro studies have indicated that DEP can reduce oxidative stress markers in neuronal cells. This suggests a potential role for DEP in neuroprotection, particularly in conditions like Alzheimer's disease where oxidative damage is prevalent .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Stabilizes G-quadruplex DNA structures | |

| Antimicrobial | Disrupts bacterial cell membranes | |

| Neuroprotective | Reduces oxidative stress markers |

Case Studies

-

Case Study on Cancer Cell Lines :

In a controlled laboratory setting, DEP was tested on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability after 48 hours of treatment, with IC50 values suggesting significant potency compared to standard chemotherapeutics. -

Antimicrobial Efficacy :

A series of experiments assessed the minimum inhibitory concentration (MIC) of DEP against Staphylococcus aureus and Escherichia coli. The MIC values were found to be lower than those of commonly used antibiotics, indicating potential for development as an alternative treatment . -

Neuroprotection Study :

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, DEP treatment resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

特性

IUPAC Name |

2,5-diethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-3-8-5-6-9(4-2)10-7-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNNSWWCUMBUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572333 | |

| Record name | 2,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137000-75-0 | |

| Record name | 2,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5-diethynylpyridine contribute to the development of molecular electronics?

A1: this compound shows promise as a key component in molecular diodes, specifically those based on ferrocene. [, ] Its asymmetric structure enables reversible switching between two states, essential for diode functionality. This switching behavior stems from changes in the electron transfer pathway facilitated by this compound. [, ]

Q2: What unique reactivity does this compound exhibit with dimesitylborane?

A2: this compound undergoes an unusual tris-hydroboration reaction with dimesitylborane. [] This reaction, confirmed by X-ray crystallography, results in the formation of 1-[(Mes)₂B]-2-[Z-1-[(Mes)₂B]ethylidene]-5-[E-[(Mes)₂B]vinyl]-1,2-dihydropyridine, a novel tris-hydroboration product. []

Q3: How does the incorporation of this compound influence the properties of polymers?

A3: this compound serves as a building block for synthesizing diverse polymers, including poly(aryleneethynylene)s (PAEs). [, , , ] Its incorporation enhances solubility in certain solvents like formic acid and contributes to interesting optical and electrochemical properties. For example, PAEs containing this compound display a main π-π* absorption peak around 330 nm and a d-d absorption peak near 450 nm. []

Q4: What role does this compound play in the formation of organometallic networks?

A4: this compound acts as a bridging ligand in the construction of silver(I) pyridyldiethynide complexes, leading to the formation of intricate organometallic networks. [] The geometry of these networks can be influenced by the interplay between the this compound ligand and the counter anions present. [] For instance, with silver trifluoroacetate, this compound forms a 2D network further bridged by trifluoroacetate anions into a 3D structure. []

Q5: Can computational chemistry provide insights into the behavior of this compound-based systems?

A5: Yes, computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the electronic and optical properties of this compound-containing ferrocene-based molecular diodes. [] These studies provide valuable information about electron transfer mechanisms and guide the design of novel electronic materials. []

Q6: How does this compound contribute to the synthesis of polymers with dithiafulvene units?

A6: this compound can be used as a starting material to create aldothioketenes, which then undergo cycloaddition polymerization to yield π-conjugated polymers containing electron-donating dithiafulvene units. [] These polymers exhibit interesting electrochemical properties due to the presence of both the dithiafulvene and pyridine moieties. []

Q7: Are there platinum-containing polymers that incorporate this compound?

A7: Yes, this compound can be incorporated into platinum-containing polymers. [] These organometallic polymers are synthesized by reacting a pre-formed poly(this compound) with a platinum precursor like (PnBu3)2PtPhCl. [] The resulting polymers have been characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and ³¹P-NMR. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。